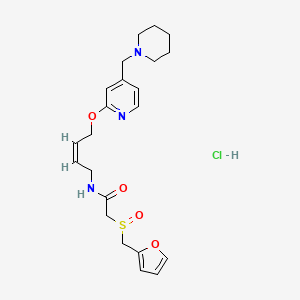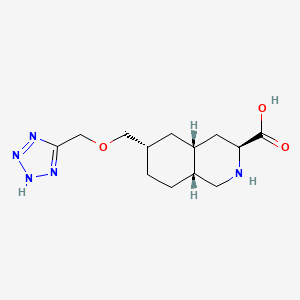
3-Isoquinolinecarboxylic acid, decahydro-6-((1H-tetrazol-5-ylmethoxy)methyl)-, (3alpha,4aalpha,6beta,8aalpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LY 294486 is a bioactive chemical.
科学的研究の応用
Excitatory Amino Acid Receptor Antagonists
- A series of 6-substituted decahydroisoquinoline-3-carboxylic acids, including variants of 3-Isoquinolinecarboxylic acid, were developed as excitatory amino acid (EAA) receptor antagonists. These compounds act as antagonists at N-methyl-D-aspartate (NMDA) and AMPA subclasses of ionotropic EAA receptors. Among these, specific analogs demonstrated potent and selective antagonist activity, showing potential for systemic use (Ornstein et al., 1996).
Neuroprotective Effects
- Certain isomers of 3-Isoquinolinecarboxylic acid derivatives, specifically (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahydroisguinoline-3-carboxylic acid, demonstrated neuroprotective effects against excitotoxic injury both in vitro and in vivo. This suggests a potential role in exploring neuroprotection via non-NMDA receptor mechanisms (Schoepp et al., 2005).
Optical Resolution Studies
- The optical resolution of (1RS,3RS)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid, a related compound, was studied. This compound was indicated to exist as a conglomerate and was resolved through preferential crystallization, highlighting the importance of stereochemistry in pharmaceutical applications (Shiraiwa & Kiyoe, 2005).
AMPA/Kainate Receptor Antagonist
- The compound (3S,4aR,6R,8aR)-6-[2-(1 (2)H-tetrazole-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid (LY293558) and its racemate have been studied for their ability to antagonize AMPA/kainate receptors. This compound showed effectiveness as an AMPA receptor antagonist and displayed properties like anticonvulsant and CNS depressant activities at higher doses (Lodge & Schoepp, 1997).
特性
CAS番号 |
160126-61-4 |
|---|---|
分子式 |
C13H21N5O3 |
分子量 |
295.343 |
IUPAC名 |
(3S,4aR,6S,8aR)-6-(2H-tetrazol-5-ylmethoxymethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H21N5O3/c19-13(20)11-4-10-3-8(1-2-9(10)5-14-11)6-21-7-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9-,10+,11-/m0/s1 |
InChIキー |
BLZIYDWBKOOBIK-MMWGEVLESA-N |
SMILES |
C1CC2CNC(CC2CC1COCC3=NNN=N3)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
160126-61-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



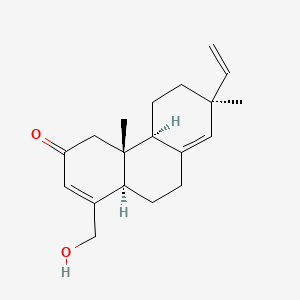
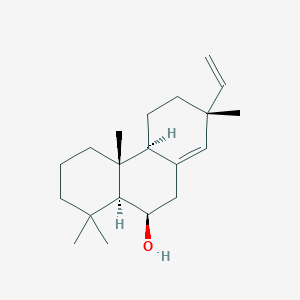
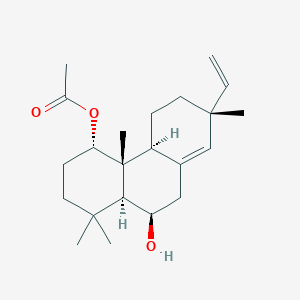

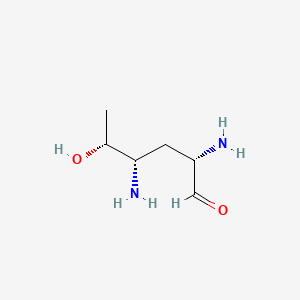

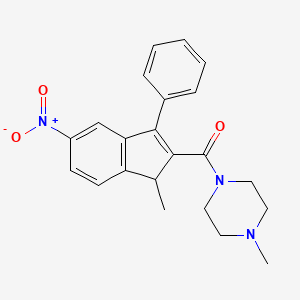
![7-[(2R)-2-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B1193010.png)
